3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine
Description
Properties
IUPAC Name |
3-methyl-6-(1-methylpyrrolidin-3-yl)oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-3-4-10(12-11-8)14-9-5-6-13(2)7-9/h3-4,9H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSLPOLURUOFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution at the 3-Position:
Introduction of the 1-Methylpyrrolidin-3-yloxy Group: The final step involves the nucleophilic substitution of the 6-position with 1-methylpyrrolidin-3-ol. This can be carried out under basic conditions, using a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-methylpyrrolidin-3-yloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: New compounds with different substituents replacing the 1-methylpyrrolidin-3-yloxy group.
Scientific Research Applications
3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Industrial Applications: It may be used in the development of corrosion inhibitors, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Physicochemical Properties :
- Density : 1.141 ± 0.06 g/cm³ (predicted)
- Boiling Point : 363.2 ± 42.0 °C (predicted)
- pKa : 8.89 ± 0.10 (predicted) .
The pyrrolidinyloxy group introduces a nitrogen-containing heterocycle, which may enhance solubility and influence binding interactions in biological systems.
Comparison with Structurally Similar Compounds
Pyridazine Derivatives with Organometallic Substituents
Compound : 3-Methyl-6-(tributylstannyl)pyridazine (CAS: 446286-08-4)
Triazolo-Fused Pyridazine Derivatives
Example Compound : 3-Methyl-6-(3-(trifluoromethyl)phenyl)-1,2,4-triazolo(4,3-b)pyridazine (CAS: 66548-69-4)
Biological Activity :
Triazolo-pyridazines, such as those synthesized in , exhibit antimicrobial properties. For instance:
- Compound 6b : 3,6-di(4’-tolyl)(1,2,4)triazolo(4,3-b)pyridazine showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to ampicillin .
- Compound 9b : 3-(4’-tolyl)-6-(4’-chlorophenyl) derivative demonstrated antifungal activity against Candida albicans .
Electron-withdrawing groups (e.g., CF₃) in these derivatives increase lipophilicity and metabolic stability compared to the target compound’s pyrrolidinyloxy substituent.
Pyridazines with Alternative Heterocyclic Substituents
Example Compounds :
3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine (CAS: 56383-11-0) Molecular Formula: C₁₀H₁₂N₆O Substituent: Morpholino (6-membered ring with oxygen and nitrogen) .
3-Methyl-6-(piperidin-3-ylmethoxy)pyridazine (CAS: 1247415-18-4)
Key Differences :
- The morpholino group’s oxygen atom may improve water solubility compared to pyrrolidine.
- Piperidine’s larger ring size could alter steric interactions in binding pockets.
Hydrazino-Substituted Pyridazines
Example Compound: 3-Methyl-6-(1-methylhydrazino)pyridazine (CAS: 175135-44-1)
Key Differences: The hydrazino group’s reactivity makes it suitable as a building block in organic synthesis, whereas the target compound’s ether linkage suggests greater stability.
Table 1: Structural and Physical Properties
Biological Activity
3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted at the 3-position with a methyl group and at the 6-position with a 1-methylpyrrolidin-3-yloxy group. This specific substitution pattern is crucial for its biological activity, influencing its interaction with various molecular targets.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 232.28 g/mol |
| CAS Number | 2199384-83-1 |
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer activities. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, it has been tested against cell lines such as HCT-116 (colon cancer) and Ramos (B-cell lymphoma), demonstrating significant cytotoxic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor of key signaling pathways involved in cancer progression and inflammation. The interaction with molecular targets can lead to modulation of cellular processes such as apoptosis, cell proliferation, and angiogenesis.
Case Studies and Research Findings
- Antitumor Efficacy : In a study involving xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.
- Selectivity for Kinases : The compound has shown selective inhibitory effects on certain kinases implicated in cancer signaling pathways. For example, it demonstrated high selectivity for c-Met kinase, which is often overexpressed in various malignancies.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with good membrane permeability and metabolic stability, making it a suitable candidate for further development as an oral therapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound | Target Activity | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | Anticancer | TBD | High for c-Met |
| Compound A | General Kinase Inhibitor | 50 | Moderate |
| Compound B | PDE4 Inhibitor | 20 | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
